シレンギチド
概要
説明
シレングタイドは、ミュンヘン工科大学とダルムシュタットのメルク KGaA との共同で設計および合成された環状ペプチドです。 これは、血管新生や腫瘍生物学の他の側面で重要な αv インテグリンに選択的な環状ペプチドシクロ (-RGDfV-) をベースにしています 。 シレングタイドは、血管新生を阻害し、腫瘍浸潤と増殖に影響を与える能力のために、膠芽腫や他の腫瘍の治療のために研究されてきました .
科学的研究の応用
Cilengitide has been extensively studied for its applications in cancer treatment. It is a potent inhibitor of integrins αvβ3 and αvβ5, which are involved in tumor angiogenesis, migration, and invasion . Cilengitide has shown efficacy in preclinical studies, demonstrating tumor regression and potentiation of the cytotoxic effects of radiation . It has been evaluated in clinical trials for the treatment of glioblastoma and other tumors, although some trials did not show significant improvement .
作用機序
シレングタイドは、焦点接着キナーゼ (FAK)/Src/AKT 経路を阻害し、内皮細胞のアポトーシスを誘導することによって機能します 。 これは、血管新生と腫瘍進行に重要な役割を果たすインテグリン αvβ3 と αvβ5 を標的にします 。 これらのインテグリンに結合することにより、シレングタイドは細胞接着、移動、および生存を阻害し、腫瘍の増殖と転移を抑制します .
類似の化合物との比較
シレングタイドは、高い選択性と効力のために、インテグリン阻害剤の中でもユニークです。 類似の化合物には、血管新生と腫瘍進行に関与するインテグリンを標的にする、エタラシズマブやボロシキマブなどの他のインテグリン阻害剤が含まれます 。 シレングタイドの環状構造と特定の修飾は、線状ペプチドと比較して、活性と選択性を高めています .
生化学分析
Biochemical Properties
Cilengitide plays a crucial role in biochemical reactions by targeting integrins, specifically αvβ3, αvβ5, and α5β1 integrins . These integrins are essential for cell adhesion to the extracellular matrix and are involved in various cellular processes, including migration, proliferation, and survival. Cilengitide binds to the RGD (Arg-Gly-Asp) sequence on these integrins, inhibiting their interaction with the extracellular matrix. This inhibition disrupts the signaling pathways mediated by these integrins, leading to reduced cell adhesion, migration, and survival .
Cellular Effects
Cilengitide has profound effects on various types of cells and cellular processes. In endothelial cells, cilengitide induces detachment and apoptosis by inhibiting the FAK/Src/AKT pathway . This pathway is crucial for cell survival and proliferation, and its inhibition leads to cell death. In glioma cells, cilengitide also causes detachment and apoptosis, disrupting the cytoskeleton and tight junctions . Additionally, cilengitide has been shown to inhibit the epithelial-to-mesenchymal transition (EMT) in non-small cell lung cancer cells, reducing their invasiveness and proliferation .
Molecular Mechanism
At the molecular level, cilengitide exerts its effects by binding to the RGD sequence on integrins αvβ3, αvβ5, and α5β1 . This binding inhibits the interaction between integrins and the extracellular matrix, disrupting integrin-mediated signaling pathways. Specifically, cilengitide inhibits the FAK/Src/AKT pathway, leading to reduced cell survival and increased apoptosis . Additionally, cilengitide has been shown to down-regulate the expression of integrins and activate caspase-3, a key enzyme involved in apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cilengitide can vary over time. Studies have shown that cilengitide induces temporal variations in transvascular transfer parameters of tumor vasculature in a rat glioma model . These variations are observed at different time points after cilengitide administration, with significant changes in vascular parameters such as plasma volume fraction and interstitial volume fraction . These temporal effects are crucial for optimizing the timing of cilengitide administration in combination with other treatments, such as radiotherapy .
Dosage Effects in Animal Models
The effects of cilengitide vary with different dosages in animal models. In a mouse hindlimb ischemia model, low-dose cilengitide increased blood flow perfusion, capillary formation, and pericyte coverage, while high-dose cilengitide did not show these effects . In an osteosarcoma mouse model, cilengitide dose-dependently inhibited tumor cell proliferation, migration, and metastasis . These studies highlight the importance of optimizing cilengitide dosage to achieve the desired therapeutic effects while minimizing adverse effects.
Metabolic Pathways
Cilengitide is involved in several metabolic pathways, primarily related to its interaction with integrins and the subsequent inhibition of signaling pathways . The inhibition of the FAK/Src/AKT pathway by cilengitide leads to reduced cell survival and increased apoptosis . Additionally, cilengitide has been shown to influence glycolytic regulators in cancer cells, affecting their metabolic functions and promoting apoptosis .
Transport and Distribution
Cilengitide is transported and distributed within cells and tissues through various mechanisms. It is administered intravenously and exhibits low permeability . In vivo studies have shown that cilengitide is primarily excreted unchanged in urine and feces, indicating minimal metabolism . The distribution of cilengitide within tissues is influenced by its binding to integrins, which are widely expressed in various cell types .
Subcellular Localization
The subcellular localization of cilengitide is primarily determined by its interaction with integrins. Cilengitide binds to integrins on the cell surface, disrupting their interaction with the extracellular matrix and affecting cell adhesion and signaling . This binding leads to the disassembly of the cytoskeleton and tight junctions, causing cellular detachment and apoptosis . Additionally, cilengitide has been shown to influence the localization of integrins within specific cellular compartments, further affecting their activity and function .
準備方法
化学反応の分析
シレングタイドは、ペプチド結合形成や環化など、さまざまな化学反応を起こします。 合成には、ベンジルメルカプタンや固相ペプチド合成 (SPPS) 技術などの試薬を使用します 。 これらの反応から生成される主な生成物は、環状ペプチドのシレングタイドであり、インテグリン αvβ3、αvβ5、および α5β1 に対して高い選択性と効力を示します .
科学研究への応用
シレングタイドは、癌治療への応用について広く研究されてきました。 これは、腫瘍血管新生、移動、および浸潤に関与するインテグリン αvβ3 と αvβ5 の強力な阻害剤です 。 シレングタイドは、前臨床研究で有効性を示し、腫瘍の縮小と放射線の細胞毒性効果の増強を示しています 。 膠芽腫や他の腫瘍の治療のための臨床試験で評価されてきましたが、一部の試験では有意な改善は認められませんでした .
類似化合物との比較
Cilengitide is unique among integrin inhibitors due to its high selectivity and potency. Similar compounds include other integrin inhibitors such as etaracizumab and volociximab, which also target integrins involved in angiogenesis and tumor progression . cilengitide’s cyclic structure and specific modifications provide it with enhanced activity and selectivity compared to linear peptides .
特性
IUPAC Name |
2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H40N8O7/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30)/t17-,18-,19+,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMLYAMJWYAIXIA-VWNVYAMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H40N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044035 | |
Record name | Cilengitide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188968-51-6 | |
Record name | Cilengitide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188968516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cilengitide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11890 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cilengitide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9044035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CILENGITIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4EDF46E4GI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。